molecular formula C27H47N7O9S B609452 N-(Azido-PEG4)-Biocytin CAS No. 2055042-70-9

N-(Azido-PEG4)-Biocytin

Cat. No.: B609452
CAS No.: 2055042-70-9
M. Wt: 645.77
InChI Key: PGFHEZMNHBZACD-UEOMBKFZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(Azido-PEG4)-Biocytin is a compound that combines biotin, a vitamin essential for various metabolic processes, with a polyethylene glycol (PEG) linker and an azide group. This compound is particularly useful in bioconjugation and click chemistry applications due to its ability to form stable covalent bonds with other molecules. The PEG linker enhances the solubility and biocompatibility of the compound, making it suitable for various biological and chemical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(Azido-PEG4)-Biocytin typically involves the following steps:

    Activation of Biotin: Biotin is first activated using a suitable reagent such as N-hydroxysuccinimide (NHS) to form biotin-NHS ester.

    PEGylation: The activated biotin is then reacted with a PEG linker that contains an amine group, forming a biotin-PEG conjugate.

    Azidation: The terminal hydroxyl group of the PEG linker is converted to an azide group using a reagent such as sodium azide.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

  • Large-scale activation of biotin.
  • PEGylation using high-purity PEG linkers.
  • Azidation under controlled conditions to ensure high yield and purity.

Types of Reactions:

    Click Chemistry: this compound undergoes click chemistry reactions, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), forming stable triazole linkages.

    Staudinger Ligation: The azide group can also react with phosphine-labeled molecules via Staudinger ligation, forming amide bonds.

Common Reagents and Conditions:

    CuAAC: Copper(I) iodide or copper(II) sulfate with a reducing agent such as sodium ascorbate.

    Staudinger Ligation: Functionalized aryl phosphines.

Major Products:

    Triazole Linkages: Formed from CuAAC reactions.

    Amide Bonds: Formed from Staudinger ligation.

Scientific Research Applications

N-(Azido-PEG4)-Biocytin has a wide range of applications in scientific research:

    Chemistry: Used in click chemistry for the synthesis of complex molecules and bioconjugates.

    Biology: Facilitates the labeling and tracking of biomolecules in cellular and molecular biology studies.

    Medicine: Employed in drug delivery systems and diagnostic assays due to its biocompatibility and ability to form stable conjugates.

    Industry: Used in the development of biosensors and other biotechnological applications.

Mechanism of Action

The mechanism of action of N-(Azido-PEG4)-Biocytin involves its ability to form covalent bonds with other molecules through its azide group. The azide group reacts with terminal alkynes or phosphine-labeled molecules, enabling the conjugation of biotin to various targets. This conjugation allows for the specific labeling, tracking, and manipulation of biomolecules in various biological systems.

Comparison with Similar Compounds

    Azido-PEG4-NHS Ester: Similar in structure but lacks the biotin moiety.

    Azido-dPEG4-NHS Ester: Contains a discrete PEG spacer and is used for similar bioconjugation applications.

Uniqueness: N-(Azido-PEG4)-Biocytin is unique due to the presence of biotin, which allows for specific interactions with avidin or streptavidin, enhancing its utility in various biotechnological applications. The PEG linker also improves its solubility and biocompatibility compared to other azide-containing compounds.

Properties

IUPAC Name

(2S)-6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]-2-[3-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]propanoylamino]hexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H47N7O9S/c28-34-30-10-12-41-14-16-43-18-17-42-15-13-40-11-8-24(36)31-20(26(37)38)5-3-4-9-29-23(35)7-2-1-6-22-25-21(19-44-22)32-27(39)33-25/h20-22,25H,1-19H2,(H,29,35)(H,31,36)(H,37,38)(H2,32,33,39)/t20-,21-,22-,25-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGFHEZMNHBZACD-UEOMBKFZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(C(S1)CCCCC(=O)NCCCCC(C(=O)O)NC(=O)CCOCCOCCOCCOCCN=[N+]=[N-])NC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCCC[C@@H](C(=O)O)NC(=O)CCOCCOCCOCCOCCN=[N+]=[N-])NC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H47N7O9S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

645.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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